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molecular formula C8H7BrFNO B193373 4-Bromo-2-fluoro-N-methylbenzamide CAS No. 749927-69-3

4-Bromo-2-fluoro-N-methylbenzamide

Cat. No. B193373
M. Wt: 232.05 g/mol
InChI Key: BAJCFNRLEJHPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09023869B2

Procedure details

4-Bromo-2-fluoro-N-methylbenzamide (155 mg, 0.66 mmol), isoaminobutyric acid (103 mg, 1.0 mmol), CuI (3 mg, 0.015 mmol), triethylamine (0.1 mL, catalytic amount) and K2CO3 (353 mg, 2.5 mmol) were dissolved in DMF (4 mL) and water (1 mL) stirred at RT for 5 min. 2-Acetylcyclohexanone (100 mg, 0.7 mmol) was added and the mixture heated at 100° C. for 18 h. The reaction mixture was acidified with 1 M citric acid (to pH 4) and extracted with ethyl acetate (50 mL, 2 times). The organic layer was dried over Na2SO4 and concentrated to obtain 200 mg of 2-(4-(methylcarbamoyl)-3-fluorophenylamino)-2-methylpropanoic acid.
Quantity
155 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Quantity
353 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
3 mg
Type
catalyst
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[C:4]([F:12])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].C(C1CCCCC1=O)(=O)C.C(O)(=O)[CH2:30][C:31]([CH2:36]C(O)=O)([C:33]([OH:35])=[O:34])O.C[N:43](C=O)C>[Cu]I.O.C(N(CC)CC)C>[CH3:9][NH:8][C:6]([C:5]1[CH:10]=[CH:11][C:2]([NH:43][C:31]([CH3:36])([CH3:30])[C:33]([OH:35])=[O:34])=[CH:3][C:4]=1[F:12])=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
155 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=O)NC)C=C1)F
Name
acid
Quantity
103 mg
Type
reactant
Smiles
Name
Quantity
353 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C)C=O
Name
CuI
Quantity
3 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(=O)C1C(CCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL, 2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C1=C(C=C(C=C1)NC(C(=O)O)(C)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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